molecular formula C18H13IN2O B5570817 3-iodo-N'-(2-naphthylmethylene)benzohydrazide

3-iodo-N'-(2-naphthylmethylene)benzohydrazide

Cat. No. B5570817
M. Wt: 400.2 g/mol
InChI Key: UFOWYGFYLOABDD-UDWIEESQSA-N
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Description

3-iodo-N'-(2-naphthylmethylene)benzohydrazide, also known as INH-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. INH-1 is a hydrazide derivative that has been shown to exhibit anti-cancer properties, making it a promising candidate for the development of new cancer therapies.

Scientific Research Applications

  • Organic Synthesis and Catalysis

    • The compound is involved in the study of solvent-dependent chemoselectivity in ruthenium-catalyzed cyclization, indicating its utility in organic synthesis and catalysis (Lin, Maddirala, & Liu, 2005).
    • It is also used in synthesizing cyclopalladated complexes, which have catalytic activities in various chemical reactions (Babu, Rao, Keesara, & Pal, 2017).
  • Molecular Docking and Biological Evaluation

    • N'-Arylidene-2-(benzamido)-3-(naphthalen-2-yl)acrylohydrazides, related to the compound , have been synthesized and evaluated for anti-inflammatory activities, with significant findings in molecular docking studies against COX-2 (Devi et al., 2020).
  • Organic Photovoltaics

    • The compound is relevant in the development of naphtho[1,2‐b:5,6‐b′]dithiophene, a building block for organic solar cells, showcasing its potential in the field of renewable energy (Zhu et al., 2018).
  • Chemical Detection and Imaging

    • A hydrazine-bridged anthranilic acid–naphthalene conjugate, related to the compound, shows potential in the detection of Al3+ ions, indicating applications in chemical sensing and imaging (Bhattacharyya, Makhal, & Guchhait, 2018).
  • Porous Material Development

    • In the creation of covalent organic frameworks, hydrazone linkages, which are structurally related to the compound, play a significant role, implying its relevance in material science (Uribe-Romo et al., 2011).
  • Photocatalysis

    • The compound is associated with light-induced hetero-Diels-Alder cycloaddition, a significant reaction in photocatalysis (Arumugam & Popik, 2011).
  • Computational Chemistry and Crystallography

    • Synthesis of benzohydrazide/benzoic acid derivatives, including studies on their crystal structure and DFT computational analysis, indicates the compound's role in advanced chemical analysis (Zazouli, Lâallam, & Ketatni, 2021).
  • Single-Molecule Magnet Behavior

    • Dysprosium(iii) complexes derived from related compounds show single-molecule magnet behavior, suggesting applications in quantum computing and data storage (Zou et al., 2012).
  • Lewis Acid Catalysis

    • The compound is relevant in studies on Lewis acid catalysis in microporous metal-organic frameworks, important in various industrial chemical processes (Horike et al., 2008).

properties

IUPAC Name

3-iodo-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13IN2O/c19-17-7-3-6-16(11-17)18(22)21-20-12-13-8-9-14-4-1-2-5-15(14)10-13/h1-12H,(H,21,22)/b20-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOWYGFYLOABDD-UDWIEESQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)C3=CC(=CC=C3)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)C3=CC(=CC=C3)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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